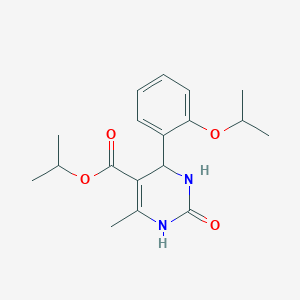

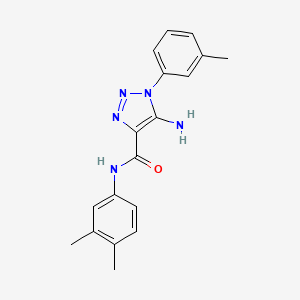

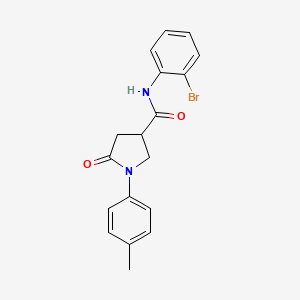

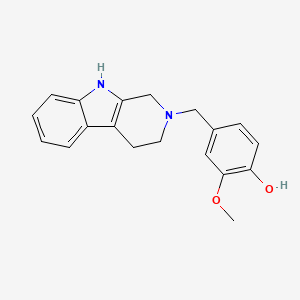

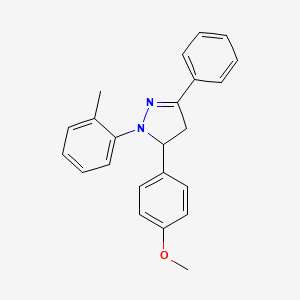

![molecular formula C23H20N2O2S B4941442 N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide](/img/structure/B4941442.png)

N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide, also known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by a variety of stimuli, including heat, protons, and capsaicin, and is involved in the perception of pain and inflammation. BCTC has been extensively studied for its potential therapeutic applications in pain management and other disorders.

Wirkmechanismus

N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide is a potent and selective antagonist of TRPV1, which is involved in the perception of pain and inflammation. By blocking the activation of TRPV1, N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide can reduce the sensitivity of pain receptors and alleviate pain and inflammation.

Biochemical and Physiological Effects:

N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide has been shown to have a number of biochemical and physiological effects. It can reduce the release of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and CXCL1, and inhibit the activation of NF-κB, a key transcription factor involved in inflammation. N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide can also reduce the expression of pro-inflammatory enzymes, such as COX-2 and iNOS, and increase the expression of anti-inflammatory enzymes, such as HO-1. In addition, N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide can modulate the release of neurotransmitters, such as glutamate and GABA, and affect the activity of ion channels, such as voltage-gated sodium channels.

Vorteile Und Einschränkungen Für Laborexperimente

N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide has several advantages for lab experiments. It is a potent and selective antagonist of TRPV1, which allows for specific targeting of this channel. N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide is also relatively stable and can be easily synthesized in large quantities. However, there are some limitations to the use of N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide in lab experiments. It can have off-target effects on other ion channels and receptors, which can complicate data interpretation. In addition, N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide can have variable effects depending on the experimental conditions, such as the dose and route of administration.

Zukünftige Richtungen

There are several future directions for the study of N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide. One area of research is the development of more potent and selective TRPV1 antagonists with improved pharmacokinetic properties. Another area of research is the investigation of the role of TRPV1 in other disorders, such as diabetes, obesity, and cardiovascular disease. Furthermore, the use of N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide in combination with other drugs or therapies, such as opioids and cannabinoids, could lead to improved pain management strategies. Finally, the development of novel delivery systems for N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide, such as nanoparticles and liposomes, could enhance its therapeutic efficacy and reduce its side effects.

Synthesemethoden

N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide can be synthesized by a multistep process involving the reaction of 2-chloro-N-(2-hydroxyethyl)benzamide with benzyl bromide, followed by the reaction of the resulting intermediate with 2-cyanophenylthiol in the presence of potassium carbonate. The final product is obtained after purification by column chromatography.

Wissenschaftliche Forschungsanwendungen

N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide has been extensively studied for its potential therapeutic applications in pain management and other disorders. It has been shown to be effective in reducing pain and inflammation in various animal models of acute and chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide has also been studied for its potential role in the treatment of other disorders, such as epilepsy, anxiety, and depression.

Eigenschaften

IUPAC Name |

2-(2-cyanophenyl)sulfanyl-N-(2-phenylmethoxyethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O2S/c24-16-19-10-4-6-12-21(19)28-22-13-7-5-11-20(22)23(26)25-14-15-27-17-18-8-2-1-3-9-18/h1-13H,14-15,17H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPKOQHHFEICFMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCNC(=O)C2=CC=CC=C2SC3=CC=CC=C3C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4941363.png)

![9-[2-(4-hydroxyphenyl)-2-oxoethyl]-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one](/img/structure/B4941368.png)

![N~2~-(2-ethoxyphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4941387.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B4941394.png)

![1-methoxy-2-{[6-(2-nitrophenoxy)hexyl]oxy}benzene](/img/structure/B4941417.png)

![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-bromo-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4941464.png)

![3,3,6,6-tetramethyl-9-[5-(2-nitrophenyl)-2-furyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4941466.png)

![2-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4941485.png)